molecular formula C21H25FN2O4S B3534857 4-ethoxy-N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

4-ethoxy-N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

Cat. No.: B3534857
M. Wt: 420.5 g/mol
InChI Key: MXLKZADKXGXDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as EF-1 and is known to exhibit a range of biochemical and physiological effects. The synthesis of this compound has been studied in detail, and it has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of EF-1 has been studied in detail. The compound is known to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. EF-1 has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects:
EF-1 has been found to exhibit a range of biochemical and physiological effects. The compound has been found to exhibit potential anti-inflammatory and anti-oxidant properties. EF-1 has also been found to inhibit the growth of cancer cells and induce cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

EF-1 has several advantages for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicine. However, EF-1 has some limitations for lab experiments. The compound is relatively expensive, and its effects can be difficult to quantify.

Future Directions

There are several future directions for the study of EF-1. One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the study of the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the study of the compound's potential side effects and toxicity is an important area of future research.

Scientific Research Applications

EF-1 has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of the growth of cancer cells. EF-1 has also been found to exhibit potential anti-inflammatory and anti-oxidant properties.

Properties

IUPAC Name

4-ethoxy-N-(4-fluorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-2-28-19-10-12-20(13-11-19)29(26,27)24(18-8-6-17(22)7-9-18)16-21(25)23-14-4-3-5-15-23/h6-13H,2-5,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLKZADKXGXDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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